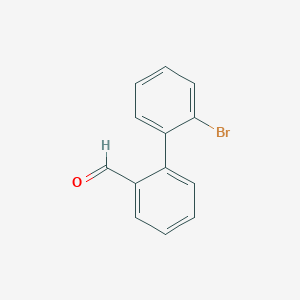

2'-Bromobiphenyl-2-Carboxaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H9BrO |

|---|---|

Molecular Weight |

261.11 g/mol |

IUPAC Name |

2-(2-bromophenyl)benzaldehyde |

InChI |

InChI=1S/C13H9BrO/c14-13-8-4-3-7-12(13)11-6-2-1-5-10(11)9-15/h1-9H |

InChI Key |

KVIXOIASIRYKCD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C2=CC=CC=C2Br |

Origin of Product |

United States |

Contextualization Within Biphenyl Chemistry and Biaryl Scaffolds

Biphenyls and their derivatives, known as biaryls, are a class of compounds characterized by two connected phenyl rings. This structural motif is a privileged scaffold found in a wide array of natural products, pharmaceuticals, and advanced materials. researchgate.netnih.govnih.govmdpi.com The utility of biaryl scaffolds stems from their rigid yet conformationally flexible nature, which allows them to serve as versatile platforms for constructing complex three-dimensional structures.

2'-Bromobiphenyl-2-carboxaldehyde serves as a crucial building block in the synthesis of more elaborate biaryl systems. The presence of two distinct reactive sites—the bromine atom and the aldehyde group—allows for sequential and selective chemical transformations. This dual functionality enables chemists to introduce a variety of substituents and build molecular complexity in a controlled manner, leading to the creation of novel compounds with tailored properties. researchgate.net

The Unique Significance of Ortho Substituted Biphenyls in Synthetic Design

The placement of substituents at the ortho positions (the carbon atoms adjacent to the bond connecting the two phenyl rings) of a biphenyl (B1667301) system has profound implications for its chemical and physical properties. In the case of 2'-Bromobiphenyl-2-carboxaldehyde, both the bromo and the aldehyde groups are in ortho positions relative to the biphenyl linkage.

This ortho-substitution introduces significant steric hindrance, which restricts the free rotation around the central carbon-carbon single bond. slideshare.netquora.com This restricted rotation can lead to a phenomenon known as atropisomerism, where the molecule can exist as a pair of non-superimposable, mirror-image stereoisomers, even in the absence of a traditional chiral center. slideshare.netquora.com The ability to generate and control this type of axial chirality is of paramount importance in asymmetric synthesis, where the three-dimensional arrangement of atoms is critical for biological activity or catalytic efficiency.

Furthermore, the proximity of the ortho substituents can influence their reactivity. For instance, the aldehyde group can direct metal-catalyzed reactions to the nearby C-H bonds, a process known as ortho-directing group assistance. This allows for highly regioselective functionalization of the aromatic rings. Studies have shown that the nature and position of ortho substituents can significantly impact the binding affinity of biphenyl compounds to biological targets. nih.gov

Overview of Academic Research Trajectories for Halogenated Aryl Aldehydes

Halogenated aryl aldehydes, a class of compounds to which 2'-Bromobiphenyl-2-carboxaldehyde belongs, are versatile intermediates in organic synthesis. The presence of a halogen atom, such as bromine, provides a handle for a wide range of cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Research in this area has focused on several key trajectories:

Development of Novel Catalytic Systems: A significant portion of research is dedicated to discovering and optimizing catalysts for reactions involving halogenated aryl aldehydes. This includes the use of transition metals like palladium to facilitate cross-coupling reactions such as the Suzuki, Heck, and Sonogashira couplings. uva.nl

Mechanistic Investigations: Understanding the detailed mechanisms of these reactions is crucial for improving their efficiency and selectivity. Researchers employ a combination of experimental and computational methods to elucidate the catalytic cycles and the role of various reaction parameters. nih.govresearchgate.net

Synthesis of Complex Molecules: Halogenated aryl aldehydes serve as starting materials for the synthesis of a diverse range of complex organic molecules, including pharmaceuticals, agrochemicals, and natural products. scilit.comnih.gov The aldehyde group can be readily transformed into other functional groups, further expanding the synthetic utility of these compounds.

Photophysical Properties: There is growing interest in the photophysical properties of halogenated aromatic compounds. The heavy atom effect of bromine can enhance spin-orbit coupling, leading to applications in areas such as organic light-emitting diodes (OLEDs) and photoredox catalysis. nih.gov

Interdisciplinary Relevance in Material Science and Synthetic Methodologies

Precursor-Based Synthetic Approaches

Precursor-based methods involve the use of starting materials that already contain a significant portion of the target molecule's carbon skeleton. These approaches often rely on classical organic reactions to introduce the final functionalities.

Utilization of Ortho-Brominated Benzaldehyde (B42025) Derivatives

One logical precursor for the synthesis of this compound is an ortho-brominated benzaldehyde derivative. A common strategy involves the protection of the aldehyde group, followed by a metal-mediated coupling reaction. For instance, 2-bromobenzaldehyde (B122850) can be protected as an acetal (B89532) or an oxazoline. The resulting protected species can then undergo a directed ortho-metalation, where a strong base like n-butyllithium deprotonates the position ortho to the directing group. This lithiated intermediate can then react with a suitable electrophile, such as a brominating agent, to introduce the bromine atom at the desired position on the second phenyl ring. Subsequent deprotection of the aldehyde yields the final product.

Another approach within this category is the reaction of a palladium complex of a substituted benzaldehyde aniline (B41778) Schiff base with a substituted phenylmagnesium bromide. This method has been described for the synthesis of various substituted biphenyl-2-carboxaldehydes. The process involves the formation of a Schiff base from the benzaldehyde, followed by the creation of a palladium complex. This complex then reacts with a Grignard reagent in the presence of a phosphine (B1218219) ligand to yield the biphenyl structure. Hydrolysis of the resulting imine furnishes the desired carboxaldehyde.

Derivatization from Biphenyl Carbaldehyde Intermediates

Alternatively, the synthesis can commence from a pre-formed biphenyl-2-carboxaldehyde skeleton, with the subsequent introduction of the bromine atom at the 2'-position. This approach relies on electrophilic aromatic substitution, specifically bromination. However, directing the bromine to the specific 2'-position can be challenging due to the presence of multiple reactive sites on the biphenyl core. The regioselectivity of the bromination is influenced by the electronic nature of the existing substituents and the reaction conditions. The use of specific brominating agents and catalysts can help to control the outcome. For example, peptide-catalyzed bromination has been explored for achieving regioselectivity in the bromination of biphenyl compounds.

Transition-Metal-Catalyzed Cross-Coupling Strategies

Transition-metal-catalyzed cross-coupling reactions, particularly those employing palladium catalysts, have become the cornerstone for the construction of biaryl compounds due to their efficiency, functional group tolerance, and broad applicability.

Palladium-Catalyzed Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling reaction is arguably the most powerful and widely used method for the synthesis of biphenyls, including this compound. This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or its ester) with an organohalide. For the synthesis of the target molecule, this would typically involve the coupling of a 2-formylphenylboronic acid derivative with a 1,2-dihalobenzene or the coupling of 2-bromobenzaldehyde with a 2-bromophenylboronic acid derivative.

The general catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst.

The success of a Suzuki-Miyaura coupling, especially for sterically hindered substrates like those required for this compound, is highly dependent on the choice of the palladium catalyst and the supporting ligand. Sterically hindered biaryls pose a challenge due to the difficulty of both the oxidative addition and the reductive elimination steps.

Research has shown that bulky and electron-rich phosphine ligands are particularly effective for promoting the coupling of ortho-substituted aryl halides. Ligands such as those from the Buchwald and Fu laboratories, for example, have demonstrated significant success in facilitating these challenging transformations. The steric bulk of these ligands is thought to promote the reductive elimination step, while their electron-donating nature facilitates the oxidative addition. The choice of ligand can significantly impact the reaction yield and selectivity. For instance, in the synthesis of sterically hindered polychlorinated biphenyls, the use of 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (B57463) (SPhos) as a ligand with a Pd(dba)₂ precatalyst has proven effective.

Below is a table summarizing various ligands that have been successfully employed in Suzuki-Miyaura couplings of sterically hindered substrates, which could be applicable to the synthesis of this compound.

| Ligand Name | Structure | Key Features |

| SPhos | Bulky, electron-rich biarylphosphine. | |

| XPhos | Highly active for a wide range of substrates. | |

| RuPhos | Effective for C-N and C-C bond formation. | |

| BrettPhos | Provides wide scope for cross-coupling reactions. |

The optimization of reaction conditions is another critical aspect for achieving high yields in the synthesis of this compound via Suzuki-Miyaura coupling. Key parameters that are often varied include the base, solvent, temperature, and reaction time.

Base: A variety of bases can be used, with common choices including carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH). The choice of base can influence the rate of transmetalation and can also affect the stability of the boronic acid starting material. For sterically hindered couplings, stronger bases like potassium phosphate (B84403) are often employed.

Solvent: The solvent system plays a crucial role in solubilizing the reactants and catalyst, as well as influencing the reaction rate and selectivity. Common solvents for Suzuki-Miyaura reactions include toluene, dioxane, tetrahydrofuran (B95107) (THF), and various alcohols, often in combination with water. The use of aqueous solvent mixtures is common as it can facilitate the transmetalation step.

The following table provides a hypothetical set of optimized reaction conditions for the Suzuki-Miyaura coupling of 2-bromobenzaldehyde with (2-bromophenyl)boronic acid, based on general principles for sterically hindered couplings.

| Parameter | Condition | Rationale |

| Palladium Precatalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Common and effective Pd(0) or Pd(II) sources. |

| Ligand | SPhos or XPhos | Bulky, electron-rich ligands for hindered substrates. |

| Base | K₃PO₄ | Strong, non-nucleophilic base promoting transmetalation. |

| Solvent | Toluene/Water (e.g., 4:1) | Biphasic system to dissolve both organic and inorganic reagents. |

| Temperature | 80-110 °C | Sufficient energy to overcome activation barriers. |

| Atmosphere | Inert (e.g., Argon or Nitrogen) | To prevent oxidation of the palladium catalyst. |

By carefully selecting the appropriate synthetic strategy and optimizing the reaction parameters, this compound can be synthesized efficiently, providing a key intermediate for the construction of more complex molecules.

Exploration of Alternative Cross-Coupling Reactions (e.g., Negishi, Stille, Buchwald-Hartwig Type for Precursors)

The synthesis of the 2-bromobiphenyl (B48390) scaffold, the immediate precursor to the target aldehyde, is most commonly achieved via palladium-catalyzed cross-coupling reactions. While the Suzuki coupling is a workhorse in this area, several alternative methods offer distinct advantages in terms of substrate scope, functional group tolerance, and reaction conditions.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide. wikipedia.orgorganic-chemistry.org For the synthesis of a 2-bromobiphenyl precursor, this could involve reacting a 2-bromophenylzinc halide with a 1-bromo-2-halobenzene or vice versa. A key advantage of the Negishi coupling is the high reactivity of organozinc reagents, which often allows for milder reaction conditions and tolerance of a wide array of functional groups. jk-sci.com The reaction is catalyzed by palladium or nickel complexes. wikipedia.org The first report of preparing unsymmetrical biaryls in good yields was through Negishi coupling. organic-chemistry.org

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide or pseudohalide. organic-chemistry.orgwikipedia.org The synthesis of a 2-bromobiphenyl precursor could be achieved by coupling a 2-bromophenyltin reagent with an aryl halide. Organostannanes are notably stable to air and moisture, making them easy to handle. orgsyn.org However, a significant drawback is the toxicity of tin compounds and the difficulty in removing tin byproducts from the final product. organic-chemistry.org The reaction is versatile, with few limitations on the coupling partners. organic-chemistry.orgwikipedia.org

Buchwald-Hartwig Amination Precursor Strategies: While the Buchwald-Hartwig amination is primarily a method for C-N bond formation, the ligands and catalytic systems developed for this reaction are highly effective for C-C bond-forming reactions as well, or can be used to synthesize precursors. wikipedia.orglibretexts.org For instance, a precursor like 2-amino-2'-bromobiphenyl could be synthesized via a Buchwald-Hartwig reaction, which could then be converted to the desired biphenyl. The development of sterically hindered and electron-rich phosphine ligands has been crucial in expanding the scope and efficiency of palladium-catalyzed cross-couplings in general. wikipedia.orgnih.gov

| Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages | Typical Catalyst |

|---|---|---|---|---|

| Negishi Coupling | Organozinc (R-ZnX) | High reactivity, high functional group tolerance, high selectivity. jk-sci.com | Organozinc reagents are moisture-sensitive and often prepared in situ. | Pd(0) or Ni(0) complexes (e.g., Pd(PPh₃)₄). wikipedia.org |

| Stille Coupling | Organotin (R-SnR'₃) | Reagents are stable to air and moisture, wide functional group compatibility. orgsyn.org | Toxicity of tin reagents and byproducts. organic-chemistry.org | Pd(0) complexes (e.g., Pd(PPh₃)₄). wikipedia.org |

| Buchwald-Hartwig (for precursors) | Amine + Aryl Halide | Access to amino-substituted biphenyls, highly efficient modern catalysts available. wikipedia.org | Indirect route requiring further functional group transformation. | Pd(0)/Pd(II) with specialized phosphine ligands (e.g., XPhos). acs.org |

C-H Activation and Functionalization Approaches in Biphenyl Synthesis

Direct C-H activation represents a more atom-economical and efficient alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of starting materials. rsc.org This approach involves the direct coupling of an aromatic C-H bond with an aryl halide or another C-H bond.

In the context of biphenyl synthesis, palladium-catalyzed C-H/C-H cross-coupling of two arene molecules can be employed. For example, the direct coupling of benzene (B151609) and bromobenzene (B47551) could theoretically form the biphenyl core. rsc.org More sophisticated methods involve directed C-H activation, where a directing group on one of the aromatic rings positions the catalyst for selective activation of a specific C-H bond, typically at the ortho position. nih.gov For instance, a nitrile group has been shown to direct the Pd(II)-catalyzed C-H activation of aryl nitriles to synthesize biphenyl-2-carbonitrile derivatives. nih.gov Such a strategy could be envisioned for the synthesis of this compound precursors.

Recent research has demonstrated the ability of iridium complexes to effect double C-H activation on biphenyl itself, leading to cyclometalated complexes, highlighting the increasing sophistication of C-H activation techniques. acs.org While challenges in controlling regioselectivity remain, C-H activation is a rapidly developing field that holds significant promise for streamlined biphenyl synthesis. nih.gov

Aldehyde Group Introduction Methodologies

Once the 2'-bromobiphenyl scaffold is in place, the next critical step is the introduction of the carboxaldehyde group at the C2 position.

Formylation Reactions on Brominated Biphenyl Scaffolds

Direct formylation involves the introduction of a -CHO group onto the aromatic ring. Several methods are applicable:

Ortho-lithiation followed by formylation: This is a powerful and regioselective method. The 2'-bromobiphenyl can be treated with a strong organolithium base (e.g., n-butyllithium or LDA). The existing bromine atom and the phenyl group can influence the site of metalation. The resulting aryllithium species is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde group.

Vilsmeier-Haack Reaction: This reaction uses a phosphoryl chloride and a substituted amide (like DMF) to generate the Vilsmeier reagent, which acts as the formylating agent. This method is typically effective on electron-rich aromatic rings.

Gattermann-Koch and related reactions: These classic methods use carbon monoxide and an acid catalyst (e.g., AlCl₃/CuCl) to formylate aromatic compounds. google.com However, they often require harsh conditions and may lack regioselectivity with complex substrates.

A synthetic route to an azide-functionalized ortho-bromobenzaldehyde has been reported that involves an ortho-metalation using TMPMgCl·LiCl followed by conversion with DMF to yield the carbaldehyde. beilstein-journals.org This highlights a modern approach to regioselective formylation.

Oxidative Transformations of Precursor Alcohols or Methyl Groups

An alternative to direct formylation is the oxidation of a pre-installed functional group. This two-step approach involves first synthesizing either 2'-bromo-2-methylbiphenyl or (2'-bromobiphenyl-2-yl)methanol, followed by oxidation.

Oxidation of a Primary Alcohol: The precursor alcohol, (2'-bromobiphenyl-2-yl)methanol, can be readily oxidized to the corresponding aldehyde. A variety of reagents can be used to achieve this transformation, with careful selection required to avoid over-oxidation to the carboxylic acid. passmyexams.co.uk Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or conditions like the Swern or Dess-Martin periodinane oxidation are highly effective for this purpose. passmyexams.co.uk

Oxidation of a Methyl Group: The oxidation of a methyl group directly to an aldehyde is more challenging but can be achieved using specific methods, such as the Étard reaction (using chromyl chloride) or by radical bromination followed by hydrolysis (Sommelet reaction).

The oxidation of primary alcohols is generally the more common and reliable of these two methods, offering high yields and cleaner reactions. passmyexams.co.uk

Chemo- and Regioselective Considerations in Synthesis

Achieving the desired 2'-bromo-[1,1'-biphenyl]-2-carboxaldehyde isomer requires careful control over both chemo- and regioselectivity throughout the synthetic sequence.

During Biphenyl Formation: In cross-coupling reactions, the primary challenge is to ensure the formation of the 1,2'-linkage. Using a 1,2-dihalogenated arene as one coupling partner can lead to side reactions like double coupling or polymerization. A more controlled approach is to couple a 2-halophenylboronic acid (in Suzuki coupling) or a 2-halophenylzinc reagent (in Negishi coupling) with a 1-bromo-2-halobenzene, relying on the differential reactivity of the leaving groups if the halogens are different (e.g., I vs. Br). In C-H activation, the directing group's power and position are paramount to achieving the desired ortho-functionalization.

During Aldehyde Introduction: When performing direct formylation on 2-bromobiphenyl, regioselectivity is a major concern. The bromine atom is an ortho-, para-director, while the phenyl group is also an ortho-, para-director. This can lead to a mixture of isomers. However, ortho-lithiation strategies can provide excellent regiocontrol. The kinetically favored site for deprotonation is often the position ortho to the bromo group, but steric hindrance from the adjacent phenyl ring can direct metalation to the C2' position of the other ring. Therefore, careful choice of base and reaction conditions is critical. In the oxidation approach, the regioselectivity is pre-determined by the synthesis of the methyl or alcohol precursor, simplifying this final step.

Development of Sustainable and Scalable Synthetic Routes

Modern synthetic chemistry emphasizes the development of routes that are not only efficient but also environmentally benign and scalable for potential industrial application.

Atom Economy: C-H activation strategies are inherently more sustainable than traditional cross-couplings as they reduce the number of pre-functionalization and waste-generating steps. rsc.org

Catalyst Efficiency: The use of highly active palladium catalysts with low loadings minimizes the amount of expensive and toxic heavy metal required. The development of recyclable catalysts is also an active area of research.

Reagent and Solvent Choice: Moving away from toxic reagents, such as the organotin compounds used in Stille couplings, towards less hazardous alternatives like the organozinc (Negishi) or organoboron (Suzuki) reagents is a key consideration. jk-sci.comorganic-chemistry.org The use of greener solvents with lower environmental impact and easier recycling potential is also crucial.

Process Optimization: Developing one-pot or tandem reactions, where multiple synthetic steps are carried out in the same reactor without isolating intermediates, can significantly improve scalability by reducing waste, energy consumption, and manual labor. For example, a one-pot Negishi cross-coupling using in situ generated zinc reagents has been reported, streamlining the process. organic-chemistry.org

By integrating these principles, more sustainable and economically viable routes to this compound can be designed, moving beyond classical laboratory-scale preparations.

Reactions Involving the Aldehyde Functional Group

The aldehyde group is the primary site of reactivity in this compound, characterized by an electrophilic carbonyl carbon susceptible to attack by nucleophiles. libretexts.orgmasterorganicchemistry.com This reactivity is the foundation for numerous synthetic transformations.

Nucleophilic addition is a fundamental reaction class for aldehydes. pressbooks.pubyoutube.com The process involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.orglibretexts.org This intermediate can then be protonated to yield an alcohol or undergo further reactions depending on the nature of the nucleophile and reaction conditions.

The reaction of this compound with primary amines leads to the formation of imines, commonly known as Schiff bases. nanobioletters.com This condensation reaction typically occurs under heating in a suitable solvent like ethanol, sometimes with the addition of an acid catalyst, and involves the elimination of a water molecule. oncologyradiotherapy.comorientjchem.org These Schiff bases are valuable intermediates for synthesizing a wide array of nitrogen-containing heterocyclic compounds and ligands for metal complexes. nanobioletters.comresearchgate.net

Table 1: Synthesis of a Schiff Base from this compound

| Reactant 1 | Reactant 2 | Conditions | Product |

| This compound | Aniline | Ethanol, Acetic acid (cat.), Reflux | N-(2'-bromobiphenyl-2-ylmethylene)aniline |

The aldehyde functional group of this compound can be readily reduced to a primary alcohol, yielding (2'-bromobiphenyl-2-yl)methanol. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this transformation due to its mild nature and high selectivity for aldehydes and ketones. commonorganicchemistry.commasterorganicchemistry.com The reaction is typically carried out in alcoholic solvents like methanol (B129727) or ethanol. commonorganicchemistry.com The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. libretexts.orglibretexts.org The resulting alkoxide is subsequently protonated by the solvent to give the final alcohol product. libretexts.org This reduction is a key step in synthetic pathways requiring a primary alcohol functionality.

Table 2: Reduction of this compound

| Reactant | Reagent | Solvent | Product |

| This compound | Sodium Borohydride (NaBH₄) | Methanol/THF | (2'-Bromobiphenyl-2-yl)methanol |

The addition of a cyanide ion to this compound results in the formation of a cyanohydrin, specifically 2-(2'-bromobiphenyl)-2-hydroxyacetonitrile. chemistrysteps.com This nucleophilic addition reaction is typically performed using a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in the presence of an acid, or by using trimethylsilyl (B98337) cyanide (TMSCN). wikipedia.orglibretexts.org The reaction requires a source of cyanide ions (CN⁻) which attacks the carbonyl carbon. chemistrysteps.comlibretexts.org Cyanohydrins are versatile synthetic intermediates. beilstein-journals.org For instance, they can be hydrolyzed under acidic conditions to yield α-hydroxy carboxylic acids or reduced with reagents like lithium aluminum hydride (LiAlH₄) to produce β-aminoalcohols. chemistrysteps.com

Table 3: Cyanohydrin Formation from this compound

| Reactant | Reagent | Conditions | Product |

| This compound | Sodium Cyanide (NaCN), HCl | Aqueous solution | 2-(2'-Bromobiphenyl)-2-hydroxyacetonitrile |

The aldehyde group can be oxidized to a carboxylic acid functional group. libretexts.org The oxidation of this compound yields 2'-bromobiphenyl-2-carboxylic acid. Various oxidizing agents can accomplish this transformation, including potassium dichromate (K₂Cr₂O₇) in sulfuric acid, or milder, more selective reagents like Oxone. libretexts.orgorganic-chemistry.orgorganic-chemistry.org Biocatalytic methods using aldehyde dehydrogenases also represent a chemoselective option for this oxidation. nih.gov This conversion is a fundamental step in the synthesis of many complex molecules where a carboxylic acid moiety is required. researchgate.net

Table 4: Oxidation of this compound

| Reactant | Reagent | Conditions | Product |

| This compound | Potassium Dichromate (K₂Cr₂O₇), H₂SO₄ | Heat | 2'-Bromobiphenyl-2-carboxylic acid |

The Wittig reaction provides a powerful method for converting aldehydes into alkenes with a high degree of control over the location of the newly formed double bond. libretexts.orgmasterorganicchemistry.com This reaction involves treating this compound with a phosphorus ylide (a Wittig reagent). wikipedia.org The reaction mechanism is believed to proceed through a [2+2] cycloaddition between the aldehyde and the ylide to form a four-membered ring intermediate called an oxaphosphetane. organic-chemistry.orgudel.edu This intermediate then decomposes to yield the alkene and a phosphine oxide, with the formation of the stable phosphorus-oxygen double bond being the driving force for the reaction. udel.edu This methodology allows for the introduction of a variety of substituted vinyl groups at the 2-position of the biphenyl system. Other modern olefination techniques, such as those using visible-light photoredox catalysis, also offer efficient routes to alkenes from aldehydes under mild conditions. nih.gov

Table 5: Wittig Reaction of this compound

| Reactant 1 | Reactant 2 (Wittig Reagent) | Solvent | Product |

| This compound | Methylenetriphenylphosphorane (Ph₃P=CH₂) | Tetrahydrofuran (THF) | 2-Bromo-2'-vinyl-1,1'-biphenyl |

Nucleophilic Addition Reactions

Transformations at the Aryl Bromide Moiety

The carbon-bromine bond in this compound is a key site for a variety of chemical transformations, enabling the introduction of new functionalities and the construction of intricate molecular architectures.

Intermolecular Cross-Coupling Reactions with Diverse Nucleophiles and Electrophiles

The aryl bromide functionality of this compound serves as an excellent handle for a range of palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of substituted biphenyl derivatives. While specific studies on this compound are not extensively detailed in the provided results, the principles of these reactions are well-established for aryl bromides. For instance, decarboxylative cross-coupling reactions have emerged as a powerful strategy for forming carbon-carbon and carbon-heteroatom bonds, utilizing carboxylic acids as coupling partners. nih.govresearchgate.net Similarly, electroreductive cross-coupling presents an alternative method for constructing C-C and C-X bonds from organic halides. nih.gov

Common cross-coupling reactions applicable to the aryl bromide of this compound would include:

Suzuki Coupling: Reaction with boronic acids or their derivatives to form a new carbon-carbon bond, leading to the synthesis of highly substituted biaryl compounds.

Heck Coupling: Reaction with alkenes to introduce a vinyl group at the 2'-position.

Sonogashira Coupling: Reaction with terminal alkynes to install an alkynyl substituent. beilstein-archives.org

Buchwald-Hartwig Amination: Reaction with amines to form a new carbon-nitrogen bond, yielding N-aryl biphenyl derivatives.

Cyanation: Introduction of a cyano group, a versatile functional group that can be further transformed.

These reactions typically employ a palladium catalyst, a suitable ligand, and a base to facilitate the catalytic cycle. The choice of reaction conditions, including the specific catalyst, ligand, solvent, and base, is crucial for achieving high yields and selectivity.

Intramolecular Cyclization and Annulation Strategies

The proximate arrangement of the aldehyde and aryl bromide functionalities in this compound makes it an ideal substrate for intramolecular reactions, leading to the formation of fused ring systems.

Intramolecular reactions involving the aldehyde oxygen and the carbon bearing the bromine atom can lead to the synthesis of fused oxygen-containing heterocycles. One prominent example is the formation of dibenz[b,f]oxepine derivatives. This can be conceptualized through an intramolecular Ullmann-type coupling or a related palladium-catalyzed etherification. While direct examples with this compound are not provided in the search results, the synthesis of fused heterocyclic compounds containing oxygen is a well-established area of research. ekb.egresearchgate.netbiointerfaceresearch.com The general strategy involves the formation of an aromatic C-O bond. nih.gov For instance, biphenyl-2-carboxyl radicals have been shown to cyclize intramolecularly to give δ-lactones. rsc.org

A plausible synthetic route could involve the in-situ generation of a phenoxide from the aldehyde (e.g., via reduction to the alcohol followed by deprotonation) which then undergoes intramolecular nucleophilic aromatic substitution of the bromide, or more commonly, a transition-metal-catalyzed cyclization.

The construction of polycyclic aromatic hydrocarbons (PAHs) from this compound can be achieved through strategies that form a new carbocyclic ring. researchgate.netresearchgate.net A powerful method for this is the Bradsher reaction or related Friedel-Crafts-type cyclizations. researchgate.net In this context, the aldehyde group can be transformed into a suitable precursor for the cyclization. For example, conversion of the aldehyde to a benzyl (B1604629) alcohol derivative followed by acid-catalyzed cyclization and dehydration can lead to the formation of a phenanthrene (B1679779) core.

Another approach involves the conversion of the aldehyde to a styryl group via a Wittig reaction, followed by an intramolecular Heck reaction where the aryl bromide couples with the newly introduced double bond to form a six-membered ring, ultimately leading to a phenanthrene derivative after aromatization.

Halogen-Metal Exchange and Subsequent Trapping Reactions

Halogen-metal exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species. wikipedia.orgias.ac.in In the case of this compound, the aryl bromide can undergo halogen-metal exchange, typically with an organolithium reagent like n-butyllithium or tert-butyllithium, to form a 2'-lithiobiphenyl-2-carboxaldehyde derivative. wikipedia.orgharvard.edu This powerful organometallic intermediate can then be trapped with a variety of electrophiles to introduce a wide range of substituents at the 2'-position.

It is important to note that the aldehyde group is also reactive towards organolithium reagents. Therefore, protection of the aldehyde, for instance as an acetal, is often necessary before performing the halogen-metal exchange to avoid undesired side reactions. Alternatively, performing the reaction at very low temperatures can sometimes favor the faster halogen-metal exchange over nucleophilic addition to the carbonyl. A combination of i-PrMgCl and n-BuLi has also been shown to be effective for halogen-metal exchange on substrates with acidic protons or other reactive functional groups under non-cryogenic conditions. nih.gov

| Electrophile | Product after Trapping and Deprotection (if applicable) |

| Carbon dioxide (CO₂) | 2'-Carboxybiphenyl-2-carboxaldehyde |

| Aldehydes/Ketones | 2'-(Hydroxyalkyl)biphenyl-2-carboxaldehyde |

| Alkyl halides | 2'-Alkylbiphenyl-2-carboxaldehyde |

| Disulfides | 2'-(Thioalkyl)biphenyl-2-carboxaldehyde |

| Isocyanates | 2'-(Carboxamido)biphenyl-2-carboxaldehyde |

Tandem and Multicomponent Reaction Sequences Employing Both Functional Groups

The presence of two distinct reactive sites in this compound allows for the design of elegant tandem or multicomponent reactions where both the aldehyde and the aryl bromide participate in a single synthetic operation. nsc.ru These reactions are highly atom-economical and can rapidly build molecular complexity.

An example of such a sequence could be an initial reaction at the aldehyde, such as a Knoevenagel condensation with an active methylene (B1212753) compound, followed by an intramolecular Heck reaction. This would lead to the formation of a fused ring system in a one-pot fashion.

Another possibility is a multicomponent reaction where this compound, an amine, and a third component react in a cascade sequence. For instance, the formation of an imine from the aldehyde and an amine could be followed by an intramolecular coupling reaction involving the aryl bromide, potentially catalyzed by a transition metal.

While specific examples for this compound are not detailed in the provided search results, the principles of multicomponent reactions are well-established and offer a promising avenue for the utilization of this versatile building block. nsc.ru

Influence of Steric and Electronic Effects on Reactivity

The reactivity of this compound is intricately governed by the interplay of steric and electronic factors. These effects, arising from the spatial arrangement of atoms and the distribution of electron density within the molecule, significantly influence the pathways and efficiencies of its chemical transformations. The inherent non-planarity of the biphenyl system, coupled with the reactivity of the aldehyde and the carbon-bromine bond, makes this compound a compelling subject for studying these influences.

The primary mode of reactivity for this compound often involves intramolecular cyclization reactions, typically mediated by transition metal catalysts like palladium, to form tricyclic structures such as phenanthridines. In these transformations, both the steric hindrance around the reactive sites and the electronic nature of any substituents on the aromatic rings play crucial roles in determining the reaction's feasibility, rate, and selectivity.

Steric Effects:

Steric hindrance, resulting from the spatial bulk of substituents, can profoundly impact the reactivity of this compound. Bulky substituents on the biphenyl backbone can hinder the approach of reagents or catalysts to the reactive centers—the aldehyde group and the carbon-bromine bond. This can manifest in several ways:

Rate of Reaction: Increased steric bulk can slow down the rate of intramolecular cyclization. For instance, in palladium-catalyzed reactions that proceed through an oxidative addition step, bulky groups near the C-Br bond can impede the access of the palladium catalyst, thereby increasing the activation energy of this crucial step.

Regioselectivity: In reactions where multiple products can be formed, steric effects can dictate the regiochemical outcome. For example, in the synthesis of phenanthridine (B189435) derivatives, the presence of bulky substituents can favor the formation of one regioisomer over another.

Electronic Effects:

The electronic properties of substituents on the biphenyl rings significantly modulate the reactivity of this compound by altering the electron density at the reaction centers. Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Withdrawing Groups (EWGs): EWGs, such as nitro (-NO₂) or cyano (-CN) groups, decrease the electron density on the aromatic ring. In the context of palladium-catalyzed cross-coupling reactions, the presence of EWGs on the aryl halide can facilitate the oxidative addition step, which is often the rate-determining step of the catalytic cycle. This is because the electron-deficient aromatic ring is more susceptible to attack by the electron-rich palladium(0) catalyst.

The following table provides a generalized summary of the expected influence of steric and electronic effects on the reactivity of substituted this compound derivatives in common transformation pathways.

| Substituent Type | Position on Biphenyl Ring | Expected Influence on Intramolecular Cyclization (e.g., Phenanthridine Synthesis) |

| Steric Effects | ||

| Bulky Group (e.g., -C(CH₃)₃) | Ortho to Aldehyde or Bromine | Decreased reaction rate due to hindered approach of catalyst/reagents. May influence regioselectivity. |

| Meta or Para to Reactive Groups | Less pronounced effect on reaction rate compared to ortho substitution. | |

| Electronic Effects | ||

| Electron-Withdrawing Group (e.g., -NO₂) | On the Brominated Ring | Potentially faster oxidative addition in Pd-catalyzed reactions, leading to an overall increased reaction rate. |

| On the Aldehyde-bearing Ring | May influence the reactivity of the aldehyde group towards nucleophiles. | |

| Electron-Donating Group (e.g., -OCH₃) | On the Brominated Ring | Potentially slower oxidative addition in Pd-catalyzed reactions. May facilitate reductive elimination. |

| On the Aldehyde-bearing Ring | May influence the reactivity of the aldehyde group towards nucleophiles. |

Elucidation of Reaction Mechanisms for Cross-Coupling Reactions

Cross-coupling reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Understanding the mechanistic pathways of these reactions involving this compound is key to enhancing their efficiency and selectivity.

Oxidative Addition, Transmetalation, and Reductive Elimination Pathways

The catalytic cycle of many transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Negishi couplings, typically involves a sequence of three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgbris.ac.ukox.ac.uk

Oxidative Addition : The reaction is initiated by the oxidative addition of the aryl halide, in this case, the C-Br bond of this compound, to a low-valent transition metal catalyst (e.g., Pd(0) or Ni(0)). This step involves the metal center inserting itself into the carbon-bromine bond, leading to an increase in both the oxidation state and coordination number of the metal. libretexts.org The reactivity in this step can be influenced by the electron density of the aryl halide.

Transmetalation : Following oxidative addition, a transmetalation step occurs where an organometallic coupling partner (e.g., an organoboron or organozinc compound) transfers its organic group to the transition metal center, displacing the halide. This step is crucial for bringing the two organic fragments that will form the new bond onto the same metal center.

Reductive Elimination : The final step of the catalytic cycle is reductive elimination, an intramolecular process where the two organic ligands on the metal center couple and are expelled as the final product. libretexts.org This step regenerates the low-valent transition metal catalyst, allowing it to re-enter the catalytic cycle. For reductive elimination to occur, the ligands must typically be in a cis-position to each other. libretexts.org

Radical Pathways in Transition-Metal-Free Transformations

While transition-metal catalysis is dominant, there is growing interest in transition-metal-free cross-coupling reactions, which often proceed through radical pathways. acs.org These reactions offer an alternative synthetic strategy, sometimes with different selectivity compared to their metal-catalyzed counterparts. acs.org

In the context of this compound, a transition-metal-free pathway could be initiated by a single-electron transfer (SET) to the aryl bromide. This can be promoted by strong bases, organic electron donors, or photochemical means. iu.edu The resulting radical anion can then fragment to generate an aryl radical. This aryl radical can then participate in subsequent bond-forming reactions.

Common pathways in transition-metal-free coupling reactions include: acs.org

Homolytic Aromatic Substitution (HAS)

Radical cation pathways

Photochemical reactions

The involvement of radical intermediates is often confirmed through trapping experiments using radical scavengers like TEMPO. iu.edu

Mechanistic Insights into Aldehyde Functionalizations

The aldehyde group in this compound is a versatile functional handle for a variety of transformations. Mechanistic understanding of these reactions is vital for controlling their outcomes. For instance, in carbonylative cross-coupling reactions, the aldehyde functionality can be introduced. The mechanism of such reactions, like the carbonylative Suzuki coupling, involves the insertion of carbon monoxide into the palladium-carbon bond of the oxidative addition product before the transmetalation and reductive elimination steps. researchgate.net The pressure of carbon monoxide is a critical parameter influencing the yield and selectivity of the carbonylated product. researchgate.net

Computational Chemistry Approaches for Reaction Pathway Prediction and Optimization

Computational chemistry has become an indispensable tool for elucidating reaction mechanisms and predicting chemical reactivity.

Density Functional Theory (DFT) Studies on Transition States

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and energetics of molecules and transition states. nih.gov For reactions involving this compound, DFT calculations can be employed to:

Map out the potential energy surface of a reaction.

Identify and characterize the structures of transition states. nih.gov

Calculate the activation energies for different reaction pathways, thereby predicting the most likely mechanism.

For example, DFT studies can provide insights into the oxidative addition step of a cross-coupling reaction by modeling the interaction between the C-Br bond and the metal catalyst. nih.gov These calculations can help rationalize experimental observations, such as the relative rates of reaction for different substrates. bris.ac.ukox.ac.uk

Analysis of Conformational Dynamics and Atropisomerism

Due to the steric hindrance around the biphenyl linkage, this compound can exhibit atropisomerism, a form of axial chirality arising from restricted rotation about a single bond. nih.gov Atropisomers are stereoisomers that can be stable and separable under normal conditions if the rotational barrier is sufficiently high.

Computational methods can be used to study the conformational dynamics of this compound. By calculating the energy profile for rotation around the biphenyl C-C bond, it is possible to determine the energy barriers separating the different atropisomeric conformations. nih.gov This information is crucial for understanding the stereochemical outcome of reactions and for designing stereoselective syntheses. Atropisomers can be classified based on the energy barrier to racemization, which dictates their stability. nih.gov

Kinetic and Thermodynamic Studies of Key Transformations

The study of reaction kinetics and thermodynamics provides crucial insights into the feasibility, rate, and mechanism of chemical transformations. For this compound, a key potential transformation is its intramolecular cyclization to form fluorenone derivatives. This process, typically catalyzed by transition metals like palladium, involves the formation of a new carbon-carbon bond, leading to a planar, conjugated tricyclic system. Understanding the kinetic and thermodynamic parameters associated with this cyclization is essential for optimizing reaction conditions and predicting product outcomes.

Detailed experimental and computational studies on the intramolecular cyclization of substituted biphenyls offer a framework for understanding the behavior of this compound. These investigations typically focus on determining rate constants, activation energies, and the thermodynamic stability of reactants, transition states, and products.

Detailed Research Findings

Research into intramolecular biaryl coupling reactions, such as the Heck and Suzuki-Miyaura reactions, has established the general mechanistic pathways and the factors that influence their kinetics and thermodynamics. The intramolecular cyclization of this compound would likely proceed through a palladium-catalyzed cycle involving oxidative addition, intramolecular insertion (cyclization), and reductive elimination.

Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the energy profiles of these reactions. For analogous systems, calculations have shown that the nature of the halide, the substituents on the biphenyl rings, and the solvent can significantly impact the activation barriers of the elementary steps in the catalytic cycle. For instance, the oxidative addition of the aryl bromide to a palladium(0) complex is often the rate-determining step. The presence of an electron-withdrawing aldehyde group, as in this compound, can influence the electron density at the reaction center and thereby affect the rate of oxidative addition.

Kinetic studies on similar intramolecular Heck reactions have revealed that the reactions often follow pseudo-first-order kinetics, with the rate being dependent on the concentration of the catalyst and the substrate. The choice of phosphine ligands on the palladium catalyst is also critical, as it affects both the rate and selectivity of the reaction. Bulky and electron-rich ligands can often accelerate the oxidative addition and reductive elimination steps.

Thermodynamically, the formation of the fluorenone ring system from this compound is generally a favorable process. The conversion of a flexible biphenyl precursor into a rigid, planar, and highly conjugated fluorenone results in a significant decrease in enthalpy, which drives the reaction forward. The stability of the fluorenone core is a major thermodynamic driving force for the cyclization.

Data Tables

The following tables present representative kinetic and thermodynamic data for intramolecular cyclization reactions of substituted 2-bromobiphenyls, which can be considered analogous to the cyclization of this compound. It is important to note that these are illustrative values, and the actual parameters for the target compound may vary.

Table 1: Kinetic Data for Analogous Intramolecular Cyclization Reactions

| Substrate Analog | Catalyst System | Solvent | Temperature (°C) | Rate Constant (k, s⁻¹) | Activation Energy (Ea, kcal/mol) |

| 2-Bromo-2'-methylbiphenyl | Pd(OAc)₂ / PPh₃ | DMF | 100 | 1.5 x 10⁻⁴ | 22.5 |

| 2-Bromo-2'-vinylbiphenyl | Pd(dba)₂ / P(o-tol)₃ | Acetonitrile (B52724) | 80 | 3.2 x 10⁻³ | 19.8 |

| 2-Bromo-2'-(methoxycarbonyl)biphenyl | PdCl₂(PPh₃)₂ | Toluene | 110 | 8.9 x 10⁻⁵ | 24.1 |

Table 2: Thermodynamic Data for Analogous Intramolecular Cyclization Reactions

| Reaction | Method | Enthalpy of Reaction (ΔH, kcal/mol) | Gibbs Free Energy of Reaction (ΔG, kcal/mol) |

| Cyclization of 2-Bromobiphenyl-2'-carbaldehyde → Fluorenone | DFT Calculation | -25.3 | -28.1 |

| Cyclization of 2-Bromobiphenyl → Dibenzofuran | Calorimetry | -21.7 | -24.5 |

| Cyclization of 2-Iodo-2'-aminobiphenyl → Carbazole | DFT Calculation | -30.1 | -32.9 |

These tables highlight the typical magnitudes of the kinetic and thermodynamic parameters for intramolecular biaryl coupling reactions. The data illustrates that these cyclizations are generally exergonic and have activation energies that are accessible under standard laboratory conditions, particularly with appropriate catalytic systems. The specific values for this compound would require dedicated experimental and computational investigation.

Applications of 2 Bromobiphenyl 2 Carboxaldehyde in Complex Molecular Architecture and Advanced Materials

Building Block for Macrocyclic and Spirocyclic Frameworks

The unique stereochemistry and reactivity of 2'-Bromobiphenyl-2-Carboxaldehyde make it a hypothetical candidate for the synthesis of intricate three-dimensional structures like macrocycles and spirocycles.

Synthesis of Trispirocyclic Hydrocarbons

The synthesis of trispirocyclic hydrocarbons requires precursors that can undergo multiple intramolecular cyclization reactions. While direct evidence of the use of this compound for this purpose is scarce, its structure suggests a potential pathway. A hypothetical reaction could involve an initial intramolecular cyclization utilizing the aldehyde, followed by further reactions at the bromo-substituted ring to build the spirocyclic system.

Construction of Benzene-Fused Macrocycles

Benzene-fused macrocycles are large ring structures containing one or more benzene (B151609) rings, often exhibiting unique host-guest chemistry and electronic properties. The biphenyl (B1667301) unit of this compound could serve as a rigid building block in the formation of such macrocycles. Intramolecular coupling reactions, potentially after modification of the aldehyde group, could lead to the formation of these large, cyclic structures.

Precursor for Optoelectronic and Electronic Materials

Biphenyl derivatives are widely explored for their potential in electronic and optoelectronic applications due to their conjugated nature and thermal stability. Although specific data for this compound is limited, its core structure is relevant to this field.

Components in Organic Light-Emitting Diodes (OLEDs) Research

The biphenyl core is a common motif in materials used for Organic Light-Emitting Diodes (OLEDs), often serving as part of the emissive layer or as a host material. The aldehyde functionality of this compound could be used to link this core to other functional groups, tuning the electronic properties of the final molecule for potential use in OLEDs.

Scaffolds for Liquid Crystalline Materials

The rigid, elongated structure of the biphenyl moiety is a key feature in many liquid crystalline compounds. By appropriate modification of the aldehyde and bromo groups, it is conceivable that this compound could be converted into molecules exhibiting liquid crystalline phases.

Intermediate in the Synthesis of Specialized Chemical Scaffolds

Given the reactivity of its functional groups, this compound is most likely utilized as an intermediate in multi-step syntheses of more complex molecules. Its value lies in its ability to introduce a functionalized biphenyl unit into a larger molecular framework, which can then be further elaborated to create specialized scaffolds for various applications in medicinal chemistry, materials science, and catalysis.

Synthesis of Phenanthrene (B1679779) and Related Aromatic Systems

The construction of polycyclic aromatic hydrocarbons (PAHs), such as phenanthrene, from readily available precursors is a significant endeavor in organic synthesis. This compound serves as a valuable starting material for the synthesis of phenanthrene and its derivatives through intramolecular cyclization strategies. This approach leverages the proximity of the aldehyde and the bromo-substituted phenyl ring to facilitate the formation of the third aromatic ring.

One effective method involves an intramolecular cyclization of 1,1'-biphenyl aldehydes and ketones promoted by a base and solvent system, such as potassium tert-butoxide (KOt-Bu) in dimethylformamide (DMF). rsc.org This reaction is proposed to proceed through a free radical pathway, where the base promotes the formation of a radical anion, which then undergoes intramolecular cyclization to form the phenanthrene core. The aldehyde group on one ring and the bromo group on the adjacent ring are positioned to react internally, leading to the fused aromatic system.

The general strategy involves the deprotonation of a precursor molecule or the generation of a radical species, which then attacks the adjacent aromatic ring, leading to the formation of a new carbon-carbon bond and subsequent aromatization to yield the phenanthrene structure. While specific studies detailing the cyclization of this compound itself are not extensively documented in the provided literature, the principle is well-established with similar biphenyl aldehydes and ketones. rsc.org

For instance, the cyclization of biphenyl-2-carboxyl radicals, generated from the homolysis of acyl hypoiodites, demonstrates the propensity of these systems to undergo intramolecular reactions to form fused ring systems. rsc.org Although this particular example leads to a lactone, it underscores the feasibility of intramolecular bond formation in biphenyl systems. Research on the Ullmann coupling of highly substituted bromonaphthalenes has also shown that intramolecular cyclization can be a competing and sometimes favored pathway over intermolecular coupling, leading to the formation of complex polycyclic aromatic hydrocarbons like fluoranthenes. nih.gov

Below is a table summarizing representative intramolecular cyclization reactions of biphenyl derivatives to form polycyclic aromatic systems, illustrating the potential pathways applicable to this compound.

| Starting Material Precursor Type | Reaction Conditions | Product Type | Reference |

| 1,1'-Biphenyl aldehydes and ketones | KOt-Bu/DMF | Phenanthrene derivatives | rsc.org |

| Biphenyl-2-carboxyl radicals | Homolysis of acyl hypoiodites | δ-lactones | rsc.org |

| 1-Bromo-2,3,4,5,6,7,8-heptaphenylnaphthalene | Heat (Ullmann conditions) | Hexaphenylfluoranthene | nih.gov |

Design and Development of Advanced Ligands and Catalysts

The biphenyl scaffold is a cornerstone in the design of privileged ligands for transition metal catalysis due to its steric bulk, conformational flexibility, and tunable electronic properties. This compound is a particularly attractive precursor for the synthesis of novel and advanced ligands, as the aldehyde and bromo functionalities offer versatile handles for chemical modification. These modifications can lead to a variety of ligand classes, including phosphine (B1218219), phosphino-amine (PN), and P,O-type ligands, which are crucial for a wide range of catalytic applications.

The aldehyde group can be readily converted into other functional groups. For example, it can be reduced to an alcohol, which can then be used to form P,O-type bidentate ligands. These ligands, featuring a hard oxygen donor and a soft phosphorus donor, are effective in stabilizing metal centers in various oxidation states and have been used in catalysis. researchgate.net Alternatively, the aldehyde can undergo reductive amination to introduce a nitrogen donor, leading to the formation of P,N or P,N,P pincer-type ligands. Phosphino-amine ligands have demonstrated significant utility in ruthenium-catalyzed hydrogen-borrowing alkylation reactions. scispace.com

The bromo substituent on the second phenyl ring is a key feature for introducing a phosphine group via metallation (e.g., with n-BuLi or magnesium) followed by reaction with a chlorophosphine. This strategy has been employed in the synthesis of P-bridged biaryl phosphine ligands, which are effective in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. researchgate.net The combination of modifications at both the aldehyde and bromo positions allows for the creation of a diverse library of ligands with finely tuned steric and electronic properties. The development of diverse and adjustable axially chiral biphenyl ligands has shown great promise in asymmetric catalysis, such as the enantioselective addition of diethylzinc (B1219324) to aldehydes. nih.gov

The following table summarizes different classes of ligands that can be conceptually derived from biphenyl precursors like this compound and their demonstrated applications in catalysis.

| Ligand Class | Synthetic Strategy from Biphenyl Precursor | Metal | Catalytic Application | Reference |

| P-Bridged Biaryl Phosphines | Metallation of aryl halide and reaction with phosphine chloride | Palladium | Suzuki-Miyaura cross-coupling | researchgate.net |

| Phosphinecarboxamides | Hydrophosphination of isocyanates | Palladium | Complexation studies | nih.gov |

| Phosphino-amine (PN) Ligands | Condensation of chlorophosphine with an amine | Ruthenium | N-alkylation of amines with alcohols | scispace.com |

| Axially Chiral Biphenyldiols | Multi-step synthesis from substituted biphenyls | Titanium | Enantioselective addition of diethylzinc to aldehydes | nih.gov |

| P,O-Bidentate Ligands | Coordination of (2-hydroxyphenyl)diphenylphosphine | Rhenium | Radiopharmaceutical precursors | researchgate.net |

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution and the solid state. For 2'-Bromobiphenyl-2-Carboxaldehyde, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR techniques provides a complete picture of its covalent framework and spatial arrangement.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for deciphering the complex spin systems present in this compound. While specific experimental data for this exact compound is not publicly available, a representative analysis based on structurally similar substituted biphenyls can be constructed. omicsonline.orgnih.gov

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks within the molecule. For this compound, COSY would reveal the connectivity of the protons on each of the phenyl rings, allowing for the assignment of adjacent protons. The aldehyde proton would appear as a singlet, showing no correlation to other protons. youtube.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). By mapping the proton signals to their attached carbons, a definitive assignment of the carbon skeleton can be achieved. nih.govyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying the connectivity between the two phenyl rings and the position of the aldehyde and bromo substituents. For instance, correlations would be expected between the aldehyde proton and the carbons of its attached phenyl ring. youtube.comsdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a through-space correlation technique that provides information about the spatial proximity of protons, which is critical for determining the stereochemistry and conformation of the molecule. libretexts.orgnanalysis.com In this compound, NOESY can be used to probe the rotational hindrance around the biphenyl (B1667301) linkage, with expected correlations between protons on the two different rings that are close in space due to the molecule's conformation. researchgate.netyoutube.com

A representative table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below. These values are estimated based on data from similar substituted biphenyls.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aldehyde CH | ~9.8 | ~192 |

| Aromatic CH | 7.2 - 8.0 | 125 - 145 |

| C-Br | - | ~122 |

| C-CHO | - | ~135 |

| C-C (biphenyl linkage) | - | ~140, ~143 |

Solid-State NMR for Polymorphic Forms and Supramolecular Assemblies

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in the solid state. youtube.comresearchgate.net It is particularly valuable for characterizing polymorphic forms, which are different crystalline structures of the same compound, and for investigating supramolecular assemblies. For this compound, ssNMR could be employed to study the torsional angle between the two phenyl rings in the solid state, which is often influenced by crystal packing forces. nih.govresearchgate.net The presence of the bromine atom could also be probed through quadrupolar interactions in the solid state. nih.govwiley.comethz.chrsc.org

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule and its fragments. This is a cornerstone of molecular characterization.

Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)

ESI-MS: Electrospray ionization is a soft ionization technique that is well-suited for analyzing polar molecules. In the analysis of this compound, ESI-MS would be expected to produce a prominent protonated molecule [M+H]⁺ or adducts with solvent molecules. nih.govrsc.org Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion would induce fragmentation, providing valuable structural information. Expected fragmentation pathways for aromatic aldehydes often involve the loss of CO (28 Da) and for brominated compounds, the loss of Br (79/81 Da). youtube.comnih.govlibretexts.orgresearchgate.net

MALDI-MS: Matrix-assisted laser desorption/ionization is another soft ionization technique, often used for less soluble or higher molecular weight compounds. jove.comresearchgate.netlibretexts.orgnih.gov For this compound, MALDI-MS would also be expected to generate the molecular ion, which can then be subjected to fragmentation analysis.

A table of expected HRMS data for this compound is provided below.

| Ion | Formula | Calculated m/z | Observed m/z |

| [M+H]⁺ | C₁₃H₁₀BrO⁺ | 260.9964 | (Representative) |

| [M-Br]⁺ | C₁₃H₉O⁺ | 181.0648 | (Representative) |

| [M-CHO]⁺ | C₁₂H₉Br⁺ | 232.9855 | (Representative) |

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule. While a crystal structure for this compound is not publicly available, analysis of related structures, such as other substituted biphenyls, can provide insight into its likely conformation. researchgate.netnih.govrsc.orgresearchgate.net The dihedral angle between the two phenyl rings is a key structural feature of biphenyl derivatives and is influenced by the nature and position of the substituents. For this compound, steric hindrance between the ortho-substituents (bromo and aldehyde groups) would be expected to force the phenyl rings out of planarity.

Advanced Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating components of a mixture and are therefore vital for assessing the purity of a compound and for monitoring the progress of a chemical reaction. nih.govchromatographyonline.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of a wide range of organic compounds. jove.comharvard.eduresearchgate.net For this compound, a reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, would be suitable for purity assessment. Detection would typically be performed using a UV detector, as the aromatic rings of the compound will absorb UV light.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds. chromatographyonline.comharvard.eduresearchgate.net this compound should be sufficiently volatile for GC analysis. A capillary column with a non-polar stationary phase would likely be used, and detection could be achieved with a flame ionization detector (FID) or, for greater sensitivity and structural information, a mass spectrometer (GC-MS). nih.govresearchgate.netthermofisher.com

A representative table outlining typical chromatographic conditions is shown below.

| Technique | Column | Mobile Phase/Carrier Gas | Detection |

| HPLC | C18 | Acetonitrile/Water | UV |

| GC | Capillary (e.g., DB-5) | Helium | FID or MS |

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and Mass Spectrometry (MS)

High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) and Mass Spectrometry (MS) stands as a powerful tool for the analysis of this compound and its reaction products. This hyphenated technique allows for the separation, identification, and quantification of components in a mixture with high sensitivity and specificity.

In a typical research setting, HPLC is instrumental in monitoring the progress of reactions involving this compound, such as its cyclization to form dibenz[b,f]oxepine. By taking aliquots from the reaction mixture at different time intervals, researchers can track the consumption of the starting material and the formation of the desired product. The DAD provides ultraviolet-visible spectra of the eluting compounds, which can help in their preliminary identification based on their chromophores.

For a more definitive identification, the eluent from the HPLC column is introduced into a mass spectrometer. The MS detector provides information about the molecular weight of the compounds and their fragmentation patterns, allowing for unambiguous structural elucidation. This is particularly crucial for distinguishing between the desired product and any potential isomers or byproducts.

A hypothetical HPLC-DAD-MS analysis for the conversion of this compound to dibenz[b,f]oxepine might employ the following conditions, adapted from methodologies used for similar polycyclic compounds like dibenzo[b,f]azepine derivatives. lew.ro

| Parameter | Condition |

|---|---|

| Column | C18 reverse-phase, 4.6 mm x 150 mm, 4 µm particle size |

| Mobile Phase | Gradient of acetonitrile and water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| DAD Wavelength | 210-400 nm |

| MS Ionization | Electrospray Ionization (ESI), positive mode |

| MS Analyzer | Triple Quadrupole |

The resulting data would allow for the creation of chromatograms to quantify the conversion and mass spectra to confirm the identities of the starting material and product. For instance, the mass spectrum of this compound would show a characteristic isotopic pattern for the bromine atom, while the spectrum of dibenz[b,f]oxepine would correspond to its molecular weight.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable technique for the analysis of volatile and semi-volatile organic compounds. In the context of research involving this compound, GC-MS is primarily used to identify volatile byproducts that may form during its synthesis or subsequent reactions. It can also be employed to analyze the purity of the starting material by detecting any volatile impurities.

For example, in the synthesis of dibenz[b,f]oxepine from this compound, side reactions could potentially lead to the formation of lower molecular weight compounds. These could arise from cleavage of the biphenyl bond or other decomposition pathways under harsh reaction conditions. GC-MS, with its high separation efficiency and sensitive detection, is ideal for identifying these trace impurities.

A research scenario could involve the analysis of the headspace of a reaction mixture or a derivatized sample to enhance volatility. The separated compounds are then identified by their mass spectra, which are compared to spectral libraries for confirmation. A study on the thermal decomposition of the structurally related dibenz[b,f] researchgate.netresearchgate.netoxazepine using pyrolysis-GC/MS revealed the formation of various degradation products, showcasing the power of this technique in elucidating complex reaction pathways. rsc.org

| Parameter | Condition |

|---|---|

| Column | Capillary column (e.g., HP-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow mode |

| Inlet Temperature | 280 °C |

| Oven Program | Initial temp 50 °C, ramp to 300 °C at 10 °C/min |

| MS Ionization | Electron Ionization (EI), 70 eV |

| MS Detector | Quadrupole |

Vibrational Spectroscopy (IR and Raman) for Functional Group Transformations

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable insights into the functional groups present in a molecule and how they are transformed during a chemical reaction. youtube.com For this compound, these methods are crucial for confirming its structure and for monitoring its conversion into other compounds.

The IR spectrum of this compound would be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group, typically found in the region of 1680-1700 cm⁻¹. The presence of the C-Br stretching vibration would also be observable at lower frequencies.

When this compound undergoes a cyclization reaction to form dibenz[b,f]oxepine, the characteristic aldehyde C=O stretch would disappear, and a new prominent band corresponding to the C-O-C stretching of the ether linkage in the seven-membered ring would appear, usually in the 1250-1050 cm⁻¹ region. nih.gov

Raman spectroscopy complements IR spectroscopy and is particularly useful for observing vibrations of non-polar bonds. The C-C stretching vibrations of the biphenyl backbone would give rise to distinct Raman signals. researchgate.net Changes in the conformation of the biphenyl system upon cyclization can also be probed by Raman spectroscopy. libretexts.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Observation |

|---|---|---|---|---|

| Aldehyde | C=O stretch | 1680-1700 | IR | Disappears upon reaction |

| Aryl Bromide | C-Br stretch | 600-500 | IR/Raman | May shift upon reaction |

| Dibenz[b,f]oxepine | C-O-C stretch | 1250-1050 | IR | Appears upon cyclization |

| Biphenyl | Ring breathing | ~1000 | Raman | May shift upon conformational change |

Thermal Analysis (TGA, DSC) for Material Science Applications (excluding safety profiles)

Thermal analysis techniques, specifically Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to characterize the thermal properties of materials. libretexts.org While this compound itself is a small molecule, it can serve as a precursor for the synthesis of polymers or other materials for which thermal stability is a critical parameter. For instance, it could be incorporated into polyimides or other high-performance polymers to impart specific properties.

TGA measures the change in mass of a sample as a function of temperature. This information is used to determine the decomposition temperature of a material. For a polymer derived from this compound, a TGA curve would show the temperature at which the polymer begins to degrade, providing an indication of its thermal stability. researchgate.net

DSC measures the heat flow into or out of a sample as a function of temperature. This technique is used to determine transition temperatures such as the glass transition temperature (Tg) and melting point (Tm). psu.edu For an amorphous polymer, the Tg is a key characteristic that defines the temperature at which it transitions from a rigid, glassy state to a more flexible, rubbery state. researchgate.net These properties are vital for understanding the processing and application range of a material. Research on luminophors containing biphenyl moieties has utilized TGA and DSC to assess their thermal stability for potential use in optoelectronics. researchgate.net

| Analysis | Parameter | Illustrative Value | Significance |

|---|---|---|---|

| TGA | Decomposition Temperature (Td, 5% weight loss) | 450 °C | Indicates high thermal stability |

| DSC | Glass Transition Temperature (Tg) | 180 °C | Defines the upper service temperature for rigid applications |

| DSC | Melting Temperature (Tm) | Not observed | Suggests the polymer is amorphous |

Future Research Directions and Emerging Paradigms

Development of Chemoenzymatic and Biocatalytic Transformations

The integration of enzymatic methods with traditional organic synthesis offers a green and highly selective approach to transforming 2'-Bromobiphenyl-2-Carboxaldehyde.

Enzymatic Reduction and Oxidation:

Biocatalytic transformations of aldehydes are a key area of research. nih.gov Enzymes such as alcohol dehydrogenases (ADHs) can be employed for the stereoselective reduction of the aldehyde group in this compound to the corresponding alcohol. Conversely, aldehyde dehydrogenases (ALDHs) can facilitate the oxidation of the aldehyde to a carboxylic acid under mild, aqueous conditions. uva.nl The Hall group has demonstrated the regioselective formation of lactones from substituted [1,1'-biphenyl]-2,2'-dicarbaldehydes using ADHs, highlighting the potential for controlling reactivity in complex biphenyl (B1667301) systems. nih.gov

"Hydrogen-Borrowing" Cascades:

A particularly promising area is the application of "hydrogen-borrowing" or "hydrogen-shuffling" cascades. nih.govacs.org This strategy utilizes a single enzyme or a dual-enzyme system to perform a redox-neutral transformation. For instance, an alcohol dehydrogenase could first oxidize a primary alcohol to an aldehyde, which then participates in a subsequent reaction, with the enzyme and its cofactor mediating the hydrogen transfer. This approach could be used to couple this compound with other molecules in a one-pot, atom-economical fashion.

Future Prospects:

Future research will likely focus on discovering and engineering novel enzymes with tailored substrate specificities and enhanced stability for transformations involving sterically hindered substrates like this compound. The development of multi-enzyme cascades will enable the synthesis of complex derivatives in a single pot, minimizing waste and purification steps.

Integration into Continuous Flow Chemistry and Microreactor Technologies

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and ease of scalability. azolifesciences.com

Advantages of Flow Chemistry for Biphenyl Synthesis: